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Compound of Interest

Compound Name: Hydroxyzine Pamoate

Cat. No.: B1674118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system effects of

hydroxyzine, a first-generation antihistamine, and bilastine, a second-generation antihistamine,

with a specific focus on their interaction with brain histamine H1 receptors. The following

analysis is supported by experimental data from positron emission tomography (PET) imaging

studies, a sensitive method for quantifying CNS penetration and receptor occupancy.

Quantitative Data Summary
The sedative properties of antihistamines are strongly correlated with their ability to cross the

blood-brain barrier and occupy histamine H1 receptors in the brain.[1][2] A brain H1 receptor

occupancy (H1RO) of over 50% is associated with a high prevalence of somnolence and

cognitive decline, while an occupancy of less than 20% is considered non-sedative.[1][3]

Drug
Dose
Administered

Mean Brain H1
Receptor
Occupancy
(H1RO)

Sedation
Classification

Reference

Hydroxyzine 25 mg 53.95% Sedating [1]

Hydroxyzine 30 mg 67.6% Sedating

Bilastine 20 mg -3.92% Non-sedating
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Drug
Dose
Administered

Total Binding
Potential
(BPND)

Regions of
Interest

Reference

Hydroxyzine 25 mg 0.13

Frontal, occipital,

parietal,

temporal, insula

Bilastine 20 mg 0.26

Frontal, occipital,

parietal,

temporal, insula

Placebo N/A 0.26

Frontal, occipital,

parietal,

temporal, insula

Note: A lower binding potential (BPND) indicates a higher displacement of the radioligand, and

therefore, higher receptor occupancy by the drug. The negative H1RO value for bilastine is

noteworthy and similar to that of fexofenadine, another non-sedating antihistamine.

Experimental Protocols
The primary data for this comparison is derived from a randomized, double-blind, crossover

positron emission tomography (PET) study.

In Vivo Brain Histamine H1 Receptor Occupancy Study
(PET)

Objective: To compare the brain histamine H1 receptor occupancy of a single oral dose of

bilastine (20 mg) with hydroxyzine (25 mg) and placebo in healthy male volunteers.

Subjects: 12 healthy male volunteers with a mean age of 26.2 years.

Study Design: A randomized, double-blind, crossover study.

Radiotracer: [11C]-doxepin, a radiolabeled ligand for the histamine H1 receptor, was used for

PET imaging.
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Procedure:

Subjects received a single oral dose of either bilastine 20 mg, hydroxyzine 25 mg, or a

placebo.

Following drug administration, subjects underwent a PET scan to measure the in vivo

binding of [11C]-doxepin to brain H1 receptors.

Binding potentials and H1 receptor occupancy were calculated for five cerebral cortex

regions of interest: frontal, occipital, parietal, temporal, and insula.

Additional Assessments: Subjective sedation was evaluated using a visual analogue scale

(VAS), and objective psychomotor performance was assessed using the digital symbol

substitution test (DSST).

General Histamine H1 Receptor Binding Assay (In Vitro)
Principle: This assay determines the binding affinity of a drug to the histamine H1 receptor

through competition with a radiolabeled ligand. A lower inhibitory constant (Ki) value

indicates a higher binding affinity.

Materials:

Membrane preparations from cells expressing the human histamine H1 receptor.

Radioligand (e.g., [3H]mepyramine).

Test compounds (hydroxyzine or bilastine).

Assay buffer.

Procedure:

Membrane preparations are incubated with the radioligand and varying concentrations of

the test compound.

The reaction is allowed to reach equilibrium.
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Bound and free radioligand are separated by rapid filtration.

The amount of bound radioactivity is quantified using liquid scintillation counting.

The IC50 (the concentration of the drug that inhibits 50% of the specific binding of the

radioligand) is determined and used to calculate the Ki value.
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Caption: Histamine H1 receptor signaling pathway.
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Caption: Workflow for the comparative PET study.
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Caption: Brain H1RO and its relation to sedation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bilastine-on-brain-histamine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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